Lead naphthenate

Description

The exact mass of the compound Naphthenic acids, lead salts is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: nonesoluble in alcoholsolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Pb/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWKOZXJDKMGQC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1338-24-5 (Parent) | |

| Record name | Naphthenic acids, lead salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061790145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

549 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soft yellow semi-transparent solid; [Hawley], YELLOW SEMI-TRANSPARENT PASTE. | |

| Record name | Lead naphthenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD NAPHTHENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none, Soluble in alcohol | |

| Record name | Lead Naphthenates | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NAPHTHENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density: 1.15 g/cu m | |

| Record name | Lead Naphthenates | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow semi-transparent paste, Soft, yellow, resinous, semitransparent | |

CAS No. |

61790-14-5 | |

| Record name | Naphthenic acids, lead salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061790145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, lead salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, lead salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead Naphthenates | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD NAPHTHENATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

approx 0 °C | |

| Record name | Lead Naphthenates | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Lead Naphthenate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead naphthenate is a complex organometallic compound that has found widespread use in various industrial applications, primarily as a drier in paints and varnishes, a wood preservative, and an extreme pressure additive in lubricants.[1][2] Despite its utility, its toxicity necessitates a thorough understanding of its chemical nature for safe handling and the development of potential alternatives. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound.

Chemical Structure

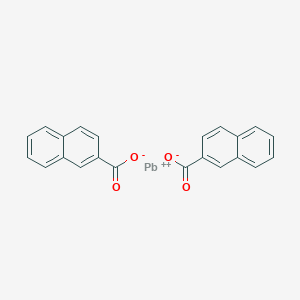

This compound is not a single chemical entity with a defined structure. Instead, it is a complex mixture of lead (II) salts of naphthenic acids.[2] Naphthenic acids themselves are a complex mixture of cycloaliphatic and aliphatic carboxylic acids derived from the refining of petroleum. The general formula for naphthenic acids can be represented as R-COOH, where 'R' is a cycloaliphatic group, predominantly based on cyclopentane and cyclohexane rings, with varying degrees of alkyl substitution.

The lead cation (Pb²⁺) coordinates with two naphthenate anions to form the neutral salt. The coordination can be complex and may involve bridging ligands, leading to the formation of polynuclear structures.

Physicochemical Properties

The physical and chemical properties of this compound can vary depending on the specific composition of the naphthenic acid mixture and the lead content. Commercial grades are often supplied as solutions in mineral spirits.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Soft, yellow, semi-transparent solid or paste | [2] |

| CAS Number | 61790-14-5 | [3][4] |

| Molecular Formula | (C₁₁H₇O₂)₂Pb (representative) | |

| Solubility | Insoluble in water; Soluble in ethanol, benzene, toluene | [3] |

Table 2: Chemical Properties of this compound

| Property | Value | Source(s) |

| Lead Content | Varies (e.g., 16% to 37% by weight in different grades) | [5] |

| Toxicity | Toxic by ingestion and inhalation; potential for skin absorption | [6] |

| Decomposition | Emits toxic fumes of lead upon heating | [3] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a lead source, such as lead (II) oxide (litharge), with naphthenic acids. The following is a generalized protocol based on literature descriptions.[7]

Materials:

-

Lead (II) oxide (PbO), finely powdered

-

Naphthenic acids

-

A non-reactive solvent with a high boiling point (e.g., mineral spirits or toluene)

Procedure:

-

Neutralization Equivalent of Naphthenic Acids: Determine the acid number of the naphthenic acid mixture by titration with a standardized solution of potassium hydroxide (KOH) to calculate the stoichiometric amount of lead (II) oxide required.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus or a condenser, add the finely powdered lead (II) oxide.

-

Solvent Addition: Add a sufficient amount of the solvent to create a slurry and ensure efficient stirring.

-

Addition of Naphthenic Acids: Slowly add the calculated amount of naphthenic acids to the stirred slurry.

-

Reaction: Heat the mixture with constant stirring. The reaction temperature will depend on the solvent used but is typically in the range of 100-150°C. The water formed during the reaction can be removed azeotropically using the Dean-Stark apparatus.

-

Completion and Filtration: The reaction is considered complete when the evolution of water ceases. The hot solution is then filtered to remove any unreacted lead oxide.

-

Solvent Removal: The solvent can be removed under reduced pressure to yield the this compound product.

Analytical Characterization

1. Determination of Lead Content by EDTA Titration

This protocol describes a complexometric titration to determine the lead content in a sample of this compound.[1][8][9][10]

Materials:

-

This compound sample

-

Standardized 0.05 M EDTA (disodium ethylenediaminetetraacetate) solution

-

Ammonia-ammonium chloride buffer (pH 10)

-

Eriochrome Black T indicator

-

Suitable organic solvent (e.g., toluene or a mixture of isopropanol and toluene)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample into a conical flask. Dissolve the sample in a minimal amount of the organic solvent.

-

Aqueous Extraction: Add a known volume of deionized water and the pH 10 buffer to the flask. Shake vigorously to extract the lead ions into the aqueous phase. Allow the layers to separate.

-

Titration Setup: Pipette a known aliquot of the aqueous layer into a clean conical flask.

-

Indicator Addition: Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color in the presence of lead ions.

-

Titration: Titrate the solution with the standardized EDTA solution. The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.

-

Calculation: Calculate the percentage of lead in the original sample based on the volume of EDTA solution used.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the qualitative analysis of this compound, confirming the presence of the carboxylate functional group and providing information about the coordination environment of the lead ion.[11][12][13][14][15]

Sample Preparation:

-

For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the this compound sample with dry KBr powder and pressing the mixture into a transparent disk.

-

For viscous or liquid samples: A thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition and Interpretation:

-

Acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The spectrum of this compound will be dominated by the vibrational modes of the hydrocarbon chains of the naphthenic acids.

-

The key region of interest is the carboxylate stretching region. The absence of a strong absorption band around 1700 cm⁻¹ (characteristic of the C=O stretch of a carboxylic acid) and the presence of strong asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the carboxylate group (COO⁻) in the regions of approximately 1540-1650 cm⁻¹ and 1390-1420 cm⁻¹, respectively, confirm the formation of the lead salt. The separation between these two bands (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (e.g., unidentate, bidentate, or bridging).

3. Chromatographic Analysis

Due to the complex nature of the naphthenic acid mixture, chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are essential for characterizing the organic portion of this compound. These techniques are typically applied to the starting naphthenic acid material or to the naphthenic acids liberated from the lead salt by acidification. A detailed protocol would depend on the specific instrumentation and the complexity of the naphthenate mixture.[16][17]

Conclusion

This compound is a commercially significant yet structurally complex material. A thorough understanding of its composition, properties, and the methods for its synthesis and analysis is crucial for its appropriate industrial use and for the development of safer and more effective alternatives. The methodologies outlined in this guide provide a foundation for researchers and professionals working with this class of compounds.

References

- 1. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

- 2. Naphthenic acids, lead salts - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 61790-14-5 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound - CAMEO [cameo.mfa.org]

- 6. Toxicity study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

- 8. afitch.sites.luc.edu [afitch.sites.luc.edu]

- 9. afitch.sites.luc.edu [afitch.sites.luc.edu]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 13. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 14. labindia-analytical.com [labindia-analytical.com]

- 15. azooptics.com [azooptics.com]

- 16. Chromatography Conditions Development by Design of Experiments for the Chemotype Differentiation of Four Bauhinia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Lead Naphthenate from Lead Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead naphthenate from lead(II) oxide, often referred to as the fusion process. This direct reaction method is a common industrial practice for producing lead soaps, which have applications as driers in paints and varnishes, in lubricants, and as catalysts. This document details the underlying chemistry, experimental protocols, and methods for characterization.

Introduction

This compound is a metal soap formed from the reaction of a lead source with naphthenic acids. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids obtained from the refining of petroleum. The synthesis from lead(II) oxide (PbO), also known as litharge, is a direct and efficient method that proceeds via a neutralization reaction. The general chemical equation for this reaction is:

PbO + 2 RCOOH → Pb(RCOO)₂ + H₂O

Where R represents the naphthenic cycloalkyl group. The reaction is driven to completion by the removal of water, typically through heating. The final product is a viscous liquid or a soft, resinous solid, with its physical state and properties largely dependent on the lead content and the specific composition of the naphthenic acids used. Commercial grades of this compound are often specified by their lead content, with common grades including 16%, 24%, and 37% lead.[1]

Experimental Protocols

The successful synthesis of this compound requires careful control of stoichiometry and reaction conditions. The following sections detail the necessary steps, from the characterization of the acidic reactant to the final synthesis procedure.

Determination of Naphthenic Acid Combining Weight (Acid Number)

A critical initial step is to determine the combining weight, or acid number, of the naphthenic acid mixture. This value is essential for calculating the correct stoichiometric amounts of reactants. The acid number is defined as the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the acidic substance. The standard method for this determination is potentiometric titration, as outlined in ASTM D664.[2][3][4][5]

Experimental Protocol for Acid Number Determination (ASTM D664):

-

Sample Preparation: Accurately weigh a sample of naphthenic acid and dissolve it in a suitable solvent mixture, typically composed of toluene, isopropanol, and a small amount of water.[6]

-

Titration Setup: Use a potentiometric titrator equipped with a suitable electrode.

-

Titration: Titrate the sample with a standardized solution of 0.1 M potassium hydroxide in isopropanol.[6]

-

Endpoint Detection: The endpoint is determined by the inflection point of the titration curve.

-

Calculation: The acid number (AN) is calculated using the following formula:

AN (mg KOH/g) = (V * M * 56.1) / W

Where:

-

V = volume of KOH solution used (mL)

-

M = molarity of the KOH solution (mol/L)

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the naphthenic acid sample (g)

-

From the acid number, the average equivalent weight of the naphthenic acids can be calculated, which is then used to determine the appropriate mass of naphthenic acid to react with a given mass of lead(II) oxide.

Synthesis of this compound

The following protocol is a general procedure for the synthesis of this compound from lead(II) oxide via the fusion process.

Materials and Equipment:

-

Lead(II) oxide (PbO), finely pulverized

-

Naphthenic acid (with a predetermined acid number)

-

A high-boiling point, inert solvent (e.g., mineral spirits, toluene)

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a means for water removal (e.g., a Dean-Stark apparatus)

-

Heating mantle

Experimental Procedure:

-

Reactant Calculation: Based on the desired lead content and the acid number of the naphthenic acid, calculate the required masses of lead(II) oxide and naphthenic acid. A common laboratory synthesis utilizes a 1:2 molar ratio of lead oxide to naphthenic acid.

-

Charging the Reactor: To the reaction vessel, add the finely pulverized lead(II) oxide.

-

Wetting the Lead Oxide: Add a small amount of the inert solvent to the lead(II) oxide to form a slurry. This improves the dispersion of the solid reactant.

-

Addition of Naphthenic Acid: Begin stirring the slurry and slowly add the calculated amount of naphthenic acid to the reaction vessel.

-

Heating and Reaction: Heat the mixture gradually. The reaction typically commences at temperatures around 120-150°C. The water of reaction will begin to distill off and can be collected in the Dean-Stark trap. Continue heating until the evolution of water ceases, indicating the completion of the reaction.

-

Solvent Removal (Optional): If a solvent was used, it can be removed by distillation at the end of the reaction.

-

Cooling and Filtration: Allow the reaction mixture to cool. If any unreacted lead oxide is present, the product can be filtered.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound from lead oxide.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Lead(II) Oxide (PbO) Molar Mass | 223.2 g/mol | |

| Naphthenic Acid | Variable | Acid number must be determined experimentally (e.g., ASTM D664). |

| Stoichiometry | ||

| Molar Ratio (PbO : RCOOH) | 1 : 2 | A common starting point for laboratory synthesis. |

| Reaction Conditions | ||

| Temperature | 120 - 150 °C | Sufficient to drive off the water of reaction. |

| Pressure | Atmospheric | |

| Product Characteristics | ||

| Lead Content | 16%, 24%, 37% | Common commercial grades.[1] |

| Appearance | Viscous liquid to soft, resinous solid |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from lead oxide.

Caption: Workflow for the synthesis of this compound from lead(II) oxide.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the molecule. The spectrum of this compound will show the disappearance of the broad -OH stretch of the carboxylic acid in the starting material and the appearance of characteristic peaks for the carboxylate salt.[7][8][9][10][11]

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the this compound and to analyze its decomposition profile. The thermal decomposition of lead carboxylates typically proceeds to form lead oxide.[12][13][14][15]

-

Lead Content Analysis: The percentage of lead in the final product can be determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis.

Safety Considerations

Lead and its compounds are toxic. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Care should be taken to avoid inhalation of lead oxide dust and contact of any lead-containing compounds with the skin. Proper waste disposal procedures for lead-containing materials must be followed.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. Question 70: What is your method for measuring naphthenic acid [TAN (total acid number)] in FCC feed? Is this method affected by VABP (volume average boiling point) or Concarbon (Conradson carbon) content? Do you have data that validates an appropriate integrity operating window (IOW) trigger level? If above the trigger level, what is your recommended corrective action (extra inspection, change crude/slate, etc.)? | American Fuel & Petrochemical Manufacturers [afpm.org]

- 5. US8222605B2 - Method for determination of the total acid number and naphthenic acid number of petroleum, petroleum cuts and petroleum emulsions of water-in-oil type by mid-infrared spectroscopy - Google Patents [patents.google.com]

- 6. xylemanalytics.com [xylemanalytics.com]

- 7. Ultraviolet Spectrophotometry and Fourier Transform Infrared Spectroscopy Characterization of Copper Naphthenate | Wood and Fiber Science [wfs.swst.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biocompare.com [biocompare.com]

- 10. researchgate.net [researchgate.net]

- 11. Fourier Transform Infrared Spectroscopy (FTIR) Analysis [intertek.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Thermogravimetric Analysis (TGA) for Determining Material Stability and Composition in Battery Components [labx.com]

- 14. mt.com [mt.com]

- 15. tainstruments.com [tainstruments.com]

Lead(II) Naphthenate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) naphthenate is a complex organometallic compound that has historically seen wide application as a drier in oil-based paints and varnishes, a wood preservative, and an additive in lubricants. Despite its industrial utility, the inherent toxicity of lead necessitates a thorough understanding of its chemical and toxicological properties, particularly for professionals in research and development fields. This technical guide provides an in-depth examination of lead(II) naphthenate, covering its molecular characteristics, physicochemical properties, synthesis methodologies, and, critically, the molecular mechanisms of its toxicity. This document is intended to serve as a comprehensive resource for scientists and researchers, offering detailed experimental protocols and visual representations of key biological pathways affected by lead exposure.

Molecular Formula and Structure

Lead(II) naphthenate is not a single, discrete chemical entity but rather a complex mixture of lead(II) salts of naphthenic acids. Naphthenic acids are themselves a complex mixture of cycloaliphatic and aliphatic carboxylic acids derived from the refining of petroleum.[1] Consequently, a definitive molecular formula for lead(II) naphthenate cannot be assigned.

However, representative formulas are often used to depict the compound, reflecting a 2:1 stoichiometric ratio of the naphthenate anion to the lead(II) cation. Commonly cited representative molecular formulas include:

The generalized structure consists of a central lead(II) ion (Pb²⁺) coordinated to two naphthenate carboxylate groups. The naphthenate moiety is characterized by saturated or partially unsaturated alicyclic structures, typically with five or six-membered rings, and an attached carboxylic acid group.[4] The general formula for naphthenic acids is CₙH₂ₙ₋₂O₂, where 'n' is the carbon number and 'z' indicates the degree of hydrogen deficiency (related to the number of rings).[1]

Physicochemical Properties

The physical and chemical properties of lead(II) naphthenate can vary depending on the specific composition of the naphthenic acid mixture and the lead content. The following table summarizes key quantitative data for lead(II) naphthenate.

| Property | Value | References |

| Appearance | Soft, clear yellowish to orange-brown, translucent, viscous liquid or resinous solid. | [3][4] |

| Molecular Weight (Representative) | ~461.52 g/mol (for C₁₄H₂₂O₄Pb); ~549.54 g/mol (for C₂₂H₁₄O₄Pb) | [2][3] |

| Density | ~1.13 - 1.15 g/cm³ | [3] |

| Melting Point | <100 °C | [3] |

| Flash Point | 40 °C | [3] |

| Solubility | Insoluble in water. Soluble in ethanol, benzene, toluene, and turpentine. | [3][4] |

Experimental Protocols

Synthesis of Lead(II) Naphthenate

The synthesis of lead(II) naphthenate is typically achieved through a precipitation reaction or a direct reaction between a lead source and naphthenic acids. Below are two detailed experimental protocols.

Protocol 1: Precipitation Method

This method involves the reaction of a water-soluble lead salt with a sodium salt of naphthenic acid.

-

Materials:

-

Naphthenic Acids

-

Sodium Hydroxide (NaOH)

-

Lead(II) Nitrate (Pb(NO₃)₂)

-

Distilled Water

-

Organic Solvent (e.g., Toluene)

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Preparation of Sodium Naphthenate:

-

In a beaker, dissolve a known quantity of naphthenic acids in a minimal amount of toluene.

-

Slowly add a stoichiometric amount of aqueous sodium hydroxide solution with constant stirring to neutralize the naphthenic acids, forming sodium naphthenate. The pH should be monitored to ensure complete neutralization (pH ~8-9).

-

-

Precipitation of Lead(II) Naphthenate:

-

In a separate beaker, prepare an aqueous solution of lead(II) nitrate.

-

Slowly add the lead(II) nitrate solution to the sodium naphthenate solution with vigorous stirring. A precipitate of lead(II) naphthenate will form immediately.

-

-

Isolation and Purification:

-

Allow the precipitate to settle. Decant the aqueous supernatant.

-

Wash the precipitate several times with hot distilled water to remove any unreacted salts.

-

Dissolve the lead(II) naphthenate precipitate in a suitable organic solvent like toluene.

-

Transfer the solution to a separatory funnel and wash with distilled water to remove any remaining water-soluble impurities.

-

Collect the organic layer and remove the solvent using a rotary evaporator to obtain the final product.

-

-

Protocol 2: Direct Fusion Method

This method involves the direct reaction of lead(II) oxide with naphthenic acids.

-

Materials:

-

Naphthenic Acids

-

Lead(II) Oxide (PbO), finely powdered

-

High-boiling point inert solvent (e.g., mineral oil)

-

Reaction vessel with a stirrer, thermometer, and a means for water removal (e.g., Dean-Stark apparatus)

-

-

Procedure:

-

Reaction Setup:

-

Charge the reaction vessel with a predetermined amount of naphthenic acids and the inert solvent.

-

Begin stirring and gently heat the mixture to approximately 80-90 °C.

-

-

Addition of Lead(II) Oxide:

-

Slowly add the finely powdered lead(II) oxide to the heated naphthenic acid solution in small portions to control the exothermic reaction.

-

-

Reaction and Water Removal:

-

After the addition is complete, increase the temperature to 120-140 °C to facilitate the reaction and drive off the water formed during the neutralization. The water can be collected in a Dean-Stark trap.

-

The reaction is typically complete when the evolution of water ceases.

-

-

Purification:

-

Cool the reaction mixture and, if necessary, filter it to remove any unreacted lead(II) oxide.

-

The product is typically used as a solution in the inert solvent. If a solid product is desired, a suitable purification method such as precipitation followed by filtration may be employed.

-

-

Caption: Workflow for the synthesis of Lead(II) Naphthenate via the precipitation method.

Toxicological Profile and Signaling Pathways

The toxicity of lead(II) naphthenate is primarily attributed to the lead ion. Lead is a potent neurotoxin and systemic toxicant with no known beneficial biological function.[5] For drug development professionals, understanding the molecular mechanisms of lead toxicity is crucial for evaluating potential off-target effects and for the development of chelating agents.

Interference with Calcium Signaling

Lead(II) ions (Pb²⁺) can mimic calcium ions (Ca²⁺) due to their similar ionic radii and charge. This mimicry allows lead to interfere with numerous calcium-dependent cellular processes.[6]

-

Competition with Calcium-Binding Proteins: Lead can displace calcium from binding sites on key signaling proteins such as calmodulin and protein kinase C (PKC). This disrupts their normal function in signal transduction pathways that regulate neurotransmitter release, gene expression, and cell proliferation.[7]

-

Disruption of Neurotransmitter Release: By interfering with calcium channels and calcium-dependent enzymes in presynaptic nerve terminals, lead can inhibit the evoked release of neurotransmitters while enhancing spontaneous release, thereby disrupting synaptic transmission.[6][8]

Caption: Lead (Pb²⁺) disrupts calcium (Ca²⁺) signaling by blocking Ca²⁺ channels and competing for binding sites on key proteins.

Induction of Oxidative Stress and Apoptosis

A primary mechanism of lead toxicity is the induction of oxidative stress.[5]

-

Generation of Reactive Oxygen Species (ROS): Lead promotes the generation of ROS, such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals. This can occur through various mechanisms, including the disruption of the mitochondrial electron transport chain.

-

Depletion of Antioxidants: Lead has a high affinity for sulfhydryl groups and can inactivate critical antioxidant enzymes like glutathione S-transferase and superoxide dismutase. It also depletes cellular stores of glutathione (GSH), a key non-enzymatic antioxidant.[3]

-

Cellular Damage and Apoptosis: The resulting imbalance between ROS production and antioxidant defenses leads to oxidative damage to lipids (lipid peroxidation), proteins, and DNA. This cellular damage can trigger apoptotic pathways, leading to programmed cell death.[9]

Caption: Lead (Pb²⁺) induces oxidative stress by increasing ROS production and depleting antioxidant defenses, leading to cellular damage and apoptosis.

Conclusion

Lead(II) naphthenate, while industrially useful, presents significant health risks due to its lead content. A thorough understanding of its complex and variable nature, coupled with a detailed knowledge of the molecular mechanisms of lead toxicity, is essential for professionals in scientific research and drug development. The interference of lead with fundamental cellular processes, such as calcium signaling and the management of oxidative stress, highlights the profound and multifaceted impact of this heavy metal on biological systems. The information presented in this guide aims to provide a solid foundation for informed research and the development of strategies to mitigate the adverse effects of lead exposure.

References

- 1. qscience.com [qscience.com]

- 2. Lead Calcium Signaling Disruption → Area → Sustainability [esg.sustainability-directory.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. The Mechanisms of Lead Toxicity in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lead and Calcium – Lead Poisoning [sites.tufts.edu]

- 8. Pathways – Lead Poisoning [sites.tufts.edu]

- 9. Basic Apoptotic Mechanisms of Lead Toxicity in Human Leukemia (Hl-60) Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Lead Naphthenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead naphthenate, a complex mixture of lead salts of naphthenic acids, has historically been utilized in various industrial applications, notably as a drier in paints and varnishes, a wood preservative, and an extreme pressure additive in lubricants.[1][2] Despite its utility, the inherent toxicity of lead necessitates a thorough understanding of its physicochemical properties and biological interactions. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, details on its synthesis and analysis, and an examination of the toxicological pathways associated with lead exposure. The information is presented to support researchers, scientists, and drug development professionals in understanding the behavior of this organometallic compound and the broader implications of lead toxicity.

Physical Properties

This compound is typically a soft, yellow, semi-transparent, and resinous solid or paste.[1][2] Its physical state can vary depending on the lead content; for instance, it is a liquid at 16% lead and a solid at 37% lead. The physical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 61790-14-5 | [1][2][3][4] |

| Appearance | Soft, yellow, semi-transparent paste or solid | [1][2][4] |

| Melting Point | Approximately 0 °C to 100 °C | [1][5][6] |

| Boiling Point | 88 °C | [5][6] |

| Density | 1.13 - 1.15 g/cm³ | [1][4] |

| Solubility | Insoluble in water. Soluble in ethanol, benzene, toluene, and turpentine. | [1][7] |

| Flash Point | 40 °C | [3][7] |

Chemical Properties

This compound is a salt formed from a lead cation (Pb²⁺) and the carboxylate anions of naphthenic acids. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids, primarily derived from petroleum. The chemical behavior of this compound is dictated by the properties of both the lead ion and the naphthenate moiety.

Decomposition: When heated to decomposition, this compound emits toxic fumes of lead and lead oxide.[1][4][7]

Combustibility: The substance is combustible and can give off irritating or toxic fumes in a fire.[1]

Reactivity: It is incompatible with strong oxidizing agents.[4] As a paint drier, it acts as an oxidation catalyst, promoting the oxidative polymerization of unsaturated fatty acids in alkyd resins.[8][9]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a lead source with naphthenic acid. Two common procedures are outlined below.

Method 1: From Lead(II) Oxide

This method involves the direct reaction of lead(II) oxide (litharge) with naphthenic acid.

-

Materials:

-

Finely pulverized lead(II) oxide (PbO)

-

Purified naphthenic acids

-

An inert solvent with solvent power for this compound (e.g., a petroleum product)

-

-

Procedure:

-

Determine the combining weight of the naphthenic acids by titration with a standard solution of potassium hydroxide.

-

In a reaction vessel equipped with a stirrer and heating apparatus, dampen the powdered lead(II) oxide with a small amount of the inert solvent.

-

Add the liquid naphthenic acids to the dampened lead(II) oxide.

-

Heat the mixture to a temperature sufficient to drive off the water of reaction (e.g., not substantially less than 250°F or 121°C).

-

Continue heating and stirring until the reaction is complete, indicated by the cessation of water evolution.

-

The resulting product is this compound, which can be used as is or purified further if required.

-

Method 2: From Lead(II) Nitrate

This method involves a precipitation reaction between a soluble lead salt and a solution of sodium naphthenate.

-

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Naphthenic acids

-

Sodium hydroxide (NaOH)

-

Deionized water

-

-

Procedure:

-

Prepare a solution of sodium naphthenate by neutralizing naphthenic acids with an aqueous solution of sodium hydroxide.

-

Prepare an aqueous solution of lead(II) nitrate.

-

Slowly add the lead(II) nitrate solution to the sodium naphthenate solution with constant stirring.

-

A precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the resulting this compound product.

-

Determination of Lead Content by Atomic Absorption Spectroscopy (AAS)

This protocol provides a general guideline for determining the total lead content in a this compound sample using graphite furnace atomic absorption spectrometry (GFAAS).

-

Instrumentation:

-

Atomic Absorption Spectrophotometer with a graphite furnace atomizer.

-

Lead hollow cathode lamp.

-

Autosampler.

-

-

Reagents:

-

Concentrated nitric acid (HNO₃), trace metal grade.

-

Deionized water.

-

Lead standard solutions.

-

Matrix modifier (e.g., ammonium dihydrogenophosphate and magnesium nitrate).

-

-

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and digest it using concentrated nitric acid. This can be done on a hot plate or using a microwave digestion system to ensure complete dissolution of the sample and oxidation of the organic matrix.

-

Dilution: Quantitatively dilute the digested sample solution with deionized water to a concentration within the linear working range of the instrument.

-

Instrument Setup: Set up the AAS instrument according to the manufacturer's recommendations for lead analysis. The typical wavelength for lead is 283.3 nm.

-

Calibration: Prepare a series of lead standard solutions of known concentrations and generate a calibration curve.

-

Analysis: Analyze the prepared sample solutions, along with a blank and quality control standards. The instrument will measure the absorbance of the lead in the samples.

-

Calculation: Determine the concentration of lead in the sample solution from the calibration curve and calculate the percentage of lead in the original this compound sample.

-

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathways of Lead Toxicity

Lead exerts its toxic effects through multiple mechanisms, primarily by interfering with cellular signaling pathways that are crucial for normal physiological function. A key aspect of lead toxicity is its ability to mimic divalent cations like calcium (Ca²⁺) and zinc (Zn²⁺), allowing it to disrupt a wide range of biological processes.

Caption: Key signaling pathways disrupted by lead toxicity.

Toxicological Profile

The toxicity of this compound is primarily attributed to the lead content. Lead is a systemic toxicant that can affect multiple organ systems, with the nervous system being particularly vulnerable, especially in developing organisms.[1]

Absorption: this compound can be absorbed through the skin and by ingestion. Studies have shown that occupational exposure to this compound in lubricants can lead to increased lead levels in the blood and urine of workers.[1]

Mechanism of Toxicity:

-

Ionic Mimicry: Lead's ability to mimic calcium ions disrupts calcium-dependent signaling pathways, affecting neurotransmitter release, and protein kinase C activity.

-

Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS) and depletes the cellular antioxidant glutathione, leading to oxidative damage to lipids, proteins, and DNA.

-

Enzyme Inhibition: Lead inhibits several enzymes, most notably δ-aminolevulinic acid dehydratase (ALAD) in the heme synthesis pathway, leading to anemia.

-

Apoptosis: Lead can induce programmed cell death (apoptosis) through the activation of various signaling cascades, including MAP kinases and the PI3K/Akt pathway.

Health Effects: Chronic exposure to lead can result in neurological damage, kidney damage, reproductive issues, and developmental problems in children.[1][2]

Applications

Despite its toxicity, this compound has been used in several industrial applications due to its catalytic and preservative properties:

-

Paint and Varnish Drier: It acts as a "through drier," promoting uniform drying of the entire paint film.[1][2][9] It is often used in combination with other driers like cobalt and manganese naphthenates.[9]

-

Wood Preservative: Its biocidal properties make it effective in protecting wood from decay and insects.[1][2]

-

Lubricant Additive: It is used as an extreme pressure additive in lubricating oils and greases.[1]

-

Catalyst: It can catalyze the reaction between unsaturated fatty acids and sulfates in the presence of air.[1]

Conclusion

This compound possesses a unique combination of physical and chemical properties that have made it useful in certain industrial contexts. However, its significant toxicity, stemming from the presence of lead, necessitates stringent safety precautions and has led to a decline in its use in many applications. For researchers and professionals in drug development, understanding the mechanisms of lead toxicity, particularly its interference with fundamental cellular signaling pathways, provides valuable insights into the broader field of heavy metal toxicology and can inform the development of therapeutic strategies for lead poisoning. The detailed information on its properties and experimental protocols presented in this guide serves as a foundational resource for further investigation and risk assessment of this compound.

References

- 1. US2071862A - Method of producing a metal naphthenate - Google Patents [patents.google.com]

- 2. nemi.gov [nemi.gov]

- 3. fpe.umd.edu [fpe.umd.edu]

- 4. epa.gov [epa.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Lead- Determination by AAS | OIV [oiv.int]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ejournal.upi.edu [ejournal.upi.edu]

A Technical Guide to the Solubility of Lead Naphthenate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead naphthenate, a metal soap, has historically been utilized in a variety of industrial applications, including as a drier in paints and varnishes, a wood preservative, and an extreme pressure additive in lubricants.[1] Its efficacy in these roles is intrinsically linked to its solubility characteristics in organic media. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in common organic solvents. Due to a scarcity of precise quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides a generalized experimental protocol for determining solubility, equipping researchers with the foundational knowledge and procedural guidance for their specific applications.

This compound is typically a complex mixture of lead salts of naphthenic acids, which are themselves a complex mixture of cycloaliphatic and aliphatic carboxylic acids.[1] The exact composition of this compound can vary, which in turn can influence its solubility. Commercial grades are often supplied as solutions, for instance, at 61% in mineral spirits.[2]

Factors Influencing Solubility

The dissolution of this compound, like other metal soaps, is governed by several factors:

-

Nature of the Solvent: The polarity and chemical structure of the organic solvent are critical. As a metal carboxylate with both a polar head (the lead carboxylate group) and a nonpolar tail (the hydrocarbon structure of the naphthenic acid), its solubility is favored in solvents with compatible characteristics.

-

Structure of the Naphthenic Acid: The size and degree of branching of the alkyl-cycloalkyl groups in the naphthenic acid moiety affect the overall polarity and steric hindrance of the this compound molecule, thereby influencing its interaction with solvent molecules.

-

Temperature: While for many solids solubility increases with temperature, this is not universally true. The temperature dependence of this compound solubility in various organic solvents requires empirical determination.

-

Presence of Other Solutes: The presence of other compounds in a formulation can impact the solubility of this compound through co-solvency or anti-solvent effects.

Qualitative Solubility Data

Based on available chemical literature and safety data sheets, the solubility of this compound in various organic solvents can be summarized as follows. It is important to note that these are general statements and the degree of solubility can vary.

| Solvent Class | Solvent Examples | Solubility Profile | Citations |

| Alcohols | Ethanol | Soluble | [2][3][4] |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble | [2][5] |

| Aliphatic Hydrocarbons | Mineral Spirits, Naphtha | Soluble | [2] |

| Terpenes | Turpentine | Soluble | [2][5] |

| Resin Acids | Rosin Water | Soluble | [2][5] |

| Water | - | Insoluble | [2][4][5] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature. This protocol is based on standard laboratory practices for solubility measurement.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (high purity)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Vials with solvent-resistant caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Oven for drying

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the undissolved solute to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a controlled temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a solvent-compatible syringe filter to remove any remaining suspended particles.

-

-

Solubility Determination:

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature that will not cause decomposition of the this compound (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the vial containing the dried solute in a desiccator and weigh it.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

3. Calculation:

The solubility can be expressed in various units, such as grams per 100 mL of solvent or grams per 100 g of solvent.

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of solution taken (mL)) * 100

Solubility ( g/100 g) = (Mass of dried solute (g) / Mass of solvent in the aliquot (g)) * 100

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: A flowchart of the experimental protocol for determining solubility.

Conclusion

References

Unraveling the Thermal Degradation of Lead Naphthenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of lead naphthenate. Due to limited direct research on this compound, this guide leverages data from closely related long-chain lead carboxylates, such as lead stearate, to elucidate the fundamental principles of its degradation. The thermal behavior of these compounds is critical in various industrial applications, including their use as catalysts and drying agents. Understanding the decomposition pathway, resultant products, and the kinetics of these reactions is paramount for process optimization and safety.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound in an oxidative atmosphere, such as air, is proposed to occur in a multi-stage process. This mechanism involves the initial breakdown of the lead-carboxylate bond, followed by the degradation of the organic naphthenic acid moiety, ultimately yielding lead oxide as the primary solid residue.

The process can be broadly categorized into two main stages:

-

Primary Decomposition: This initial stage occurs at lower temperatures and is characterized by the cleavage of the ionic bond between the lead cation and the naphthenate anion. This is followed by the breakdown of the naphthenate ligand, primarily through decarboxylation, leading to the formation of carbon dioxide and various cycloaliphatic hydrocarbons.

-

Secondary Oxidation: At higher temperatures, the remaining organic fragments undergo complete oxidation. This stage is responsible for the formation of the final, stable inorganic product, lead(II) oxide (PbO), and further gaseous byproducts like water and carbon dioxide.

Quantitative Decomposition Data

The following table summarizes the key quantitative parameters for the thermal decomposition of lead stearate, serving as a reliable analogue for this compound. These values provide critical temperature ranges and kinetic information for the decomposition process.

| Parameter | Value | Test Conditions |

| Decomposition Onset Temperature | 255-280°C | Air atmosphere, TGA |

| Peak Decomposition Temperature | 280-300°C | Air atmosphere, TGA |

| Complete Decomposition Temperature | ~520°C | Air atmosphere, TGA |

| Activation Energy (Ea) | 184-203 kJ/mol | DSC |

| Reaction Kinetics | Approximately First-Order | DSC |

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of analytical techniques is employed. Below are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the mass loss at each stage.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a high-precision microbalance within the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., ambient to 600°C).

-

A controlled atmosphere is maintained throughout the experiment, typically an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset, peak, and completion temperatures of decomposition events, as well as the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions and to determine kinetic parameters such as activation energy.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled linear rate (e.g., 5, 10, 15, and 20°C/min to allow for kinetic analysis) under a controlled atmosphere (typically nitrogen to prevent oxidation).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The peak temperatures and areas are used to determine transition temperatures and enthalpies. Kinetic analysis can be performed using software that applies models such as the Flynn-Wall-Ozawa or Kissinger method to data obtained at multiple heating rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during thermal decomposition.

Methodology:

-

A microgram-scale amount of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature (e.g., the peak decomposition temperature determined by TGA) in an inert atmosphere (e.g., helium). This process, known as flash pyrolysis, breaks the compound into smaller, stable fragments.[1][2]

-

The resulting pyrolysis products (pyrolyzates) are immediately swept into the injection port of a gas chromatograph (GC).

-

The pyrolyzates are separated based on their boiling points and interaction with the GC column.

-

As the separated components elute from the GC column, they enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Visualizations

The following diagrams illustrate the logical relationships in the experimental workflow and the proposed decomposition pathway.

Caption: Experimental workflow for characterizing thermal decomposition.

Caption: Proposed thermal decomposition pathway of this compound.

References

A Technical Guide to the Historical Industrial Applications of Lead Naphthenate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the historical industrial applications of lead naphthenate. It details its chemical properties, primary uses, mechanisms of action, and the methodologies used for its application and testing. This guide also addresses the toxicological concerns that led to its eventual decline in widespread use.

Introduction to this compound

This compound is a metal carboxylate, specifically the lead salt of naphthenic acids. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids derived from the refining of petroleum.[1] The resulting compound is a soft, yellowish, resinous, and viscous material soluble in various organic solvents like ethanol, benzene, and turpentine, but insoluble in water.[2][3]

Its industrial utility stemmed from several key properties:

-

Catalytic Activity: The lead ion acts as a catalyst, promoting oxidation and polymerization reactions.[4]

-

Fungicidal and Insecticidal Properties: It exhibits toxicity to wood-destroying fungi and insects.[3]

-

Film-Forming Capability: Under extreme pressure, it reacts with metal surfaces to form a durable, protective tribofilm.[5]

These properties led to its three primary historical applications: as a siccative (drying agent) in coatings, a heavy-duty wood preservative, and an extreme pressure (EP) additive in industrial and aerospace lubricants.[3][4][6]

Primary Industrial Applications

This compound was a highly effective "through drier" in oil-based paints, varnishes, and inks.[4][7] Unlike primary driers (e.g., cobalt salts) that catalyze drying at the surface, lead promoted uniform curing throughout the entire paint film.[7][8] This prevented wrinkling and ensured the formation of a tough, hard, and adherent coating.[8] It was almost always used in combination with primary driers like cobalt or manganese naphthenate to achieve a balanced drying process.[3]

Mechanism of Action: The drying of oil-based paints is an oxidative polymerization process. This compound catalyzes the decomposition of hydroperoxides that form when unsaturated fatty acids in the binder react with atmospheric oxygen.[9][10] This generates free radicals that initiate and propagate the cross-linking of polymer chains, transforming the liquid paint into a solid film.[7][10]

Due to its toxicity to fungi and insects, this compound was used as an oil-borne wood preservative.[3][11] It was applied to wood products intended for harsh service conditions where protection from decay was critical, such as utility poles, railway ties, and fence posts.[11][12] The naphthenate component aids in solubility and penetration into the wood structure, while the lead ion provides the biocidal action.

Application Methods: Application was typically achieved through non-pressure methods like brushing, spraying, or dipping for superficial treatment, or more effectively through pressure-treatment processes to force the preservative deep into the wood cells.[13]

In lubrication, this compound was a key additive in oils and greases designed for high-load, high-pressure environments.[14] Its historical use began in industrial gears and bearings and later extended to specialized applications, including high-vacuum space mechanisms.[15] It functions by preventing catastrophic wear and seizing of metal components under boundary lubrication conditions, where the protective oil film is thinnest.[16]

Mechanism of Action: Under the extreme pressure and high localized temperatures generated at contact points between metal surfaces, this compound decomposes.[14] It chemically reacts with the steel surface to form a sacrificial, soap-like tribofilm.[5] In more severe conditions, it can be further reduced to elemental lead, which acts as a solid lubricant, preventing direct metal-to-metal contact and wear.[5]

Quantitative Data Summary

The following table summarizes typical concentrations and physical properties of this compound in its historical applications.

| Application Area | Parameter | Typical Value / Range | Reference |

| Paints & Coatings | Concentration in Dry Film | < 1.0% (as lead) | [17] |

| Physical Form | Liquid solution in petroleum spirits | [18] | |

| Lead Content (Commercial Product) | 16% (Liquid) to 37% (Solid) | [3] | |

| Lubricants | Concentration in Oil (wt%) | 3% - 5% | [19] |

| Function | Anti-wear / Extreme Pressure | [15] | |

| Wood Preservatives | Concentration (as metal equivalent) | 1% - 2% | [20] |

| Application Method | Brushing, Dipping, Pressure Treatment | [13][21] | |

| General Properties | CAS Number | 61790-14-5 | [2] |

| Melting Point | ~100 °C | [2] | |

| Flash Point | 40 °C | [6] |

Methodologies and Experimental Protocols

Detailed experimental protocols from the historical period of this compound's peak use are not always documented with modern rigor. However, its performance was evaluated using standardized industry testing methods.

The efficacy of this compound as a drier was assessed based on its ability to reduce the drying time of a coating. Historical and current testing is governed by ASTM standards.

-

Objective: To measure the time required for a paint film to reach various stages of dryness.

-

Governing Standards: ASTM D1640 (Standard Test Methods for Drying, Curing, or Film Formation) and ASTM D5895 (Standard Test Method for Evaluating Drying or Curing During Film Formation of Organic Coatings Using a Mechanical Recorder).[22][23]

-

Methodology (Mechanical Recorder - ASTM D5895):

-

Sample Preparation: A paint sample is formulated with the this compound drier system.

-

Film Application: A uniform wet film of the paint is applied to a long glass strip using a film applicator.

-

Testing: The coated strip is immediately placed on a mechanical drying time recorder. A stylus is lowered onto the wet film and travels the length of the strip at a constant, known speed (e.g., over 12 or 24 hours).

-

Observation: As the paint dries, the nature of the track left by the stylus changes.

-

Data Interpretation: The track is evaluated to determine key drying stages:

-

Set-to-Touch Time: The point where the stylus no longer leaves a clear channel and begins to tear the film.

-

Dry-Hard Time: The point where the stylus rides on the surface without leaving a mark.

-

Dry-Through Time: The point where the film is fully cured and not deformed by the stylus.[24]

-

-

The anti-wear and EP properties of lubricants containing this compound were evaluated using tribometers, which simulate the friction and wear between surfaces in a controlled manner.

-

Objective: To measure the lubricant's ability to prevent wear and seizure under high loads.

-

Apparatus: SRV (Schwingungs-, Reibungs-, Verschleiß) Tribometer or MTM (Mini Traction Machine).[19]

-

Methodology (SRV Tribometer - Ball-on-Disc):

-

Setup: A steel ball is loaded against a flat steel disc, and the contact area is lubricated with the test oil containing this compound.

-

Operation: The ball is oscillated back and forth against the stationary disc at a set frequency, load, and temperature.

-

Measurement: The frictional force between the ball and disc is continuously measured throughout the test.

-

Analysis: After the test duration, the components are cleaned. The wear scar on the disc and the wear on the ball are measured using a microscope or profilometer.

-

Data Interpretation: A smaller wear scar indicates better anti-wear performance. The coefficient of friction provides data on lubricity. The load at which a sharp increase in friction and wear occurs (scuffing) indicates the failure point of the EP film.[19]

-

The application of oil-borne preservatives like this compound followed industry standards to ensure adequate penetration and retention.

-

Objective: To saturate the wood with the preservative to protect against biological attack.

-

Governing Standard: AWPA (American Wood Protection Association) Standard M4.[21]

-

Methodology (Brush/Dip Application for Field Treatment):

-

Preparation: The wood to be treated must be dry and seasoned. All cuts and holes that expose untreated wood must be identified.

-

Application: A solution of this compound (e.g., 1-2% metal equivalent in an oil carrier) is liberally applied to the exposed areas by brush or by dipping the wood piece.

-

Penetration: The preservative is applied to the point of saturation, ensuring it soaks into the wood fibers. For dimensional lumber, a common recommendation was to dip for at least 3 minutes per inch of thickness.[25]

-

Drying: The treated wood is allowed to dry. The oil carrier evaporates or absorbs, leaving the this compound fixed within the wood structure.

-

Mandatory Visualizations

Caption: Catalytic cycle of this compound in the oxidative drying of oil-based paints.

Caption: Industrial workflow for treating wood with this compound preservative.

Caption: Relationship between this compound's properties and its industrial uses.

Decline and Replacement

The use of this compound, along with other lead compounds, declined dramatically in the latter half of the 20th century due to growing awareness of its significant toxicity.[26] Lead is a cumulative poison that can cause severe neurological, renal, and reproductive health effects.[27] Workplace exposure during manufacturing and application, as well as environmental contamination, posed significant risks.[27] Regulations were enacted globally to phase out lead in consumer and industrial products, including paint.[26] In its various applications, this compound has been replaced by safer alternatives, such as zirconium, calcium, and bismuth carboxylates in paint driers and copper naphthenate in wood preservation.[12]

References

- 1. coppercare.com [coppercare.com]

- 2. This compound | 61790-14-5 [chemicalbook.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. canyoncomponents.com [canyoncomponents.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chamangroup.com [chamangroup.com]

- 8. pcimag.com [pcimag.com]

- 9. What are Metal Carboxylates ? | Metal Carboxylates | DIC Corporation [dic-global.com]

- 10. How Oil Paint Driers Enhance Drying and Affect Paint Longevity – Painting Best Practices [paintingbestpractices.com]

- 11. PI276/PI276: Wood Preservatives [edis.ifas.ufl.edu]

- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 13. cwc.ca [cwc.ca]

- 14. Extreme pressure additive - Wikipedia [en.wikipedia.org]

- 15. esmats.eu [esmats.eu]

- 16. koehlerinstrument.com [koehlerinstrument.com]

- 17. buildingconservation.com [buildingconservation.com]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. esmats.eu [esmats.eu]

- 20. QNAP® - Copper Naphthenate Wood Preservative | Nisus Corp [nisuscorp.com]

- 21. preservedwood.org [preservedwood.org]

- 22. specialchem.com [specialchem.com]

- 23. store.astm.org [store.astm.org]

- 24. benchchem.com [benchchem.com]

- 25. images.thdstatic.com [images.thdstatic.com]

- 26. tri-techtesting.com [tri-techtesting.com]

- 27. industrialchemicals.gov.au [industrialchemicals.gov.au]

Toxicological Profile of Lead Naphthenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead naphthenate is a complex mixture of lead salts of naphthenic acids, which are cycloaliphatic carboxylic acids. It has been used industrially as a drier in paints and varnishes, a wood preservative, an insecticide, and a component of some lubricating oils and greases.[1][2] Due to the well-documented toxicity of lead, the toxicological profile of this compound is of significant interest. This technical guide provides a comprehensive overview of the current knowledge regarding the physicochemical properties, toxicokinetics, and toxicodynamics of this compound, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, and overall toxicological behavior. As a complex mixture, its properties can vary.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Yellow semi-transparent paste or soft solid | [2] |

| Molecular Formula | C14H22O4Pb (representative) | [3] |

| Molecular Weight | 461.522 g/mol (representative) | [3] |

| Melting Point | Approximately 100°C | [3] |

| Boiling Point | 88°C | [3] |

| Flash Point | 40°C | [3] |

| Density | 1.13 g/cm³ | [3] |

| Water Solubility | Insoluble | [4] |

| Solubility in Other Solvents | Soluble in ethanol, benzene, toluene, turpentine, and rosin water | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.76760 (representative) | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of this compound are primarily dictated by the properties of the lead ion, although the naphthenate moiety can influence its absorption and distribution.

Absorption

This compound can be absorbed through dermal contact and ingestion.[2]

-

Dermal Absorption: Studies in rats have shown that this compound can be absorbed through the skin.[1] One study indicated that dermal absorption of lead from this compound in rats was minimal under the experimental conditions. However, another comparative study suggested that this compound is more readily absorbed through the skin than lead acetate, leading to higher toxicity.[1]

-

Oral Absorption: The oral bioavailability of lead is influenced by the chemical form. The absorption of lead from this compound in rats was found to be 64% relative to that of lead acetate (which was considered 100%).[2]

Distribution

Once absorbed, lead is distributed throughout the body, with the highest concentrations typically found in bone, liver, and kidneys.[1][5] In adults, approximately 94% of the total body burden of lead is found in the bones, where it can be stored for long periods.[5]

Metabolism

The primary metabolic fate of this compound involves its dissociation into lead ions (Pb²⁺) and naphthenic acid. Inorganic lead itself is not metabolized.[5] The naphthenic acid component can undergo metabolic degradation through pathways such as alpha- and beta-oxidation.[4] Lead is known to inhibit cytochrome P450 enzymes, which could potentially alter the metabolism of the naphthenate moiety or other xenobiotics.[6]

Excretion

Absorbed lead is primarily excreted from the body through the urine and feces.[5] The elimination of lead from the body is a slow process, with a long biological half-life, particularly for the lead stored in bone.

Toxicodynamics: Mechanisms of Toxicity

The toxicity of this compound is predominantly attributed to the lead ion. The mechanisms of lead toxicity are multifaceted and involve interference with various cellular processes.

Interference with Calcium Signaling

Lead can mimic and compete with calcium ions (Ca²⁺), disrupting numerous calcium-dependent processes.[7] This includes interference with neurotransmitter release, enzyme activation, and intracellular signaling cascades. This disruption of calcium homeostasis is a key mechanism of lead-induced neurotoxicity.